molecular formula C13H9Cl2N3 B1303227 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine CAS No. 338415-23-9

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B1303227
CAS No.: 338415-23-9
M. Wt: 278.13 g/mol
InChI Key: YKPNFHOHVDXVLE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine is a useful research compound. Its molecular formula is C13H9Cl2N3 and its molecular weight is 278.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Synthesis

  • Imidazole derivatives, including those similar to "3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine," play a significant role in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems are crucial for the development of efficient, environmentally friendly synthetic routes in organic chemistry, highlighting their potential for commercial exploitation in the synthesis of aromatic, heterocyclic, and aliphatic amines (Kantam et al., 2013).

Medicinal Chemistry and Drug Design

  • Imidazopyridine-based derivatives are recognized for their pharmacological activities, including their role as kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold, closely related to the compound , has been extensively reviewed for its therapeutic applications, providing insights into structure-activity relationships and guiding the design of novel compounds with improved pharmacokinetic profiles (Garrido et al., 2021).

Organic Synthesis and Chemical Properties

  • Research on heterocyclic N-oxide molecules, including imidazole derivatives, emphasizes their versatility in organic synthesis, catalysis, and potential drug applications. These compounds have shown significant activities across various fields, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Biological Activities and Potential Applications

  • Studies on synthetic imidazopyridine-based derivatives demonstrate their potential as inhibitors against multi-drug-resistant bacterial infections. This indicates the broader implications of such compounds in addressing critical healthcare challenges related to antibiotic resistance (Sanapalli et al., 2022).

Biochemical Analysis

Biochemical Properties

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modifications in protein stability. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit enzymes involved in energy production, leading to changes in cellular energy levels and metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-9-4-3-8(6-10(9)15)12-7-17-13-11(16)2-1-5-18(12)13/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPNFHOHVDXVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377147
Record name 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338415-23-9
Record name 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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